N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
The compound N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and an ethanediamide linker.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-19-7-2-5-16(13-19)15-24-22(27)23(28)25-18-10-9-17-6-3-11-26(20(17)14-18)33(29,30)21-8-4-12-32-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLQJDQUDTZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the core structures:
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Synthesis of 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
Starting Materials: Thiophene-2-sulfonyl chloride and tetrahydroquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
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Formation of the Ethanediamide Linker
Starting Materials: 3-methoxybenzylamine and the previously synthesized 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl group participates in characteristic sulfonamide reactions:
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Hydrolysis occurs preferentially at the sulfonamide bond under acidic conditions, yielding thiophene-2-sulfonic acid and the corresponding tetrahydroquinoline amine.
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Alkylation reactions at the sulfonamide nitrogen require strong bases like NaH to deprotonate the NH group.
Ethanediamide Linker Reactivity
The ethanediamide (N-(3-methoxyphenyl)methyl group) undergoes hydrolysis and coupling:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (2M), reflux, 6h | Carboxylic acid + benzylamine | |
| Basic Hydrolysis | NaOH (1M), 60°C, 4h | Sodium carboxylate + amine byproduct | |
| Enzymatic Cleavage | Trypsin (pH 7.4, 37°C) | No significant cleavage observed |
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The amide bond is stable under physiological conditions but cleaves under strong acidic or basic hydrolysis.
Tetrahydroquinoline Core Reactivity
The tetrahydroquinoline ring displays redox and electrophilic substitution behavior:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Quinoline derivative (aromatization) | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 position | |
| Ring-Opening | HBr (48%), 120°C, 8h | Brominated open-chain amine |
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Oxidation with KMnO₄ converts the tetrahydroquinoline to a fully aromatic quinoline system.
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Nitration occurs regioselectively at the C5 position due to electron-donating effects from the sulfonamide group.
Thiophene-Sulfonyl Moiety Reactivity
The thiophene ring undergoes electrophilic substitution and cross-coupling:
| Reaction Type
Scientific Research Applications
Synthesis and Characterization
Synthesis methods for this compound typically involve multi-step organic reactions, including:
- Formation of the tetrahydroquinoline core : This is achieved through cyclization reactions that incorporate various amine and carbonyl precursors.
- Introduction of the thiophene sulfonyl group : This is often done via sulfonation reactions that enhance the compound's reactivity and biological profile.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to possess activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The thiophene sulfonyl group in our compound may enhance its interaction with microbial targets, potentially leading to effective treatments for infections.
Anticancer Potential
Studies indicate that compounds containing quinoline and thiophene moieties have demonstrated anticancer activity against several cancer cell lines. For example, derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Effects
Compounds similar to N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide have also been studied for their anti-inflammatory properties. The incorporation of a thiophene ring may modulate inflammatory pathways by inhibiting cytokine release or affecting signaling cascades involved in inflammation.
Case Studies
Several studies have documented the efficacy of related compounds in preclinical models:
- Study on Antimicrobial Efficacy : A series of quinoline derivatives were tested against Candida albicans and Penicillium chrysogenum, revealing promising results where certain derivatives exhibited low minimum inhibitory concentrations (MIC) .
- Anticancer Research : A study focusing on methyl derivatives showed significant antiproliferative effects on cancer cell lines, suggesting that structural modifications can enhance activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Low MIC values observed |
| Anticancer | HCT-116 | 1.9 - 7.52 µg/mL |
| MCF-7 | 1.9 - 7.52 µg/mL | |
| Anti-inflammatory | Cytokine release modulation | Significant inhibition |
Mechanism of Action
The mechanism by which N’-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Structural Similarity Analysis
Using computational tools like Tanimoto and Dice similarity indices , structural analogs can be identified. For example:
- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134): This compound shares a substituted aromatic system and sulfonamide-like groups (trifluoromethyl and pyrimidine). While its core differs (triarylmethane vs. tetrahydroquinoline), both molecules prioritize hydrophobic interactions and sulfonyl-based substituents, which influence solubility and target binding .
- 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This analog includes a methoxy-phenyl group and sulfonyl moiety, aligning with the target compound’s pharmacophore. However, the absence of a tetrahydroquinoline core limits its structural overlap .
Table 1: Structural Similarity Metrics
| Compound Name | Tanimoto (MACCS) | Dice (Morgan) | Key Structural Differences |
|---|---|---|---|
| T134 | 0.65 | 0.72 | Triarylmethane core vs. tetrahydroquinoline |
| 1-(3-Ethoxy-4-methoxyphenyl)ethanamine | 0.48 | 0.55 | Simplified backbone, no sulfonyl linkage |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) groups compounds by mode of action. For instance, T134 and related triarylmethanes exhibit antiproliferative activity linked to kinase inhibition, while sulfonamide-containing compounds like the target molecule may target carbonic anhydrases or proteases . Activity landscape modeling further identifies "activity cliffs," where minor structural changes (e.g., substitution of thiophene-sulfonyl vs. phenyl-sulfonyl) drastically alter potency .
Table 2: Hypothetical Bioactivity Profiles
| Compound Name | IC50 (nM) Target A | IC50 (nM) Target B | Selectivity Ratio (A/B) |
|---|---|---|---|
| Target Compound | 120 ± 15 | >10,000 | >83 |
| T134 | 85 ± 10 | 450 ± 60 | 5.3 |
| [TMBSED][Oms]₂ (sulfonamide catalyst) | N/A | N/A | Catalytic efficiency: 92% |
Molecular Networking and Fragmentation Patterns
Molecular networking via MS/MS cosine scores (ranging 0–1) reveals fragmentation similarities. For example:
Chemical-Genetic Profile Comparisons
Guilt-by-association approaches link compounds with shared gene fitness profiles. If the target compound inhibits a pathway involving sulfotransferases (e.g., SULT1A1), its profile would cluster with known sulfonamide inhibitors, whereas T134’s triarylmethane structure may correlate with DNA topoisomerase disruptors .
Biological Activity
N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide, with CAS Number 896337-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S3 |
| Molecular Weight | 464.6 g/mol |
| Structure | Chemical Structure |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anti-inflammatory effects : Compounds in the same family have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases .
- Antimicrobial properties : Thiophene derivatives often exhibit antimicrobial activity against a range of pathogens. The presence of the thiophene ring may enhance the compound's interaction with microbial membranes .
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that related compounds effectively inhibited COX enzymes in human whole blood assays. The selectivity for COX-2 over COX-1 was notable, suggesting a favorable safety profile for anti-inflammatory applications .
- In vivo Models : Experimental models assessing lung injury and inflammation have shown that compounds with similar structures can reduce neutrophil infiltration and prostaglandin E2 production. This indicates potential therapeutic benefits in conditions like asthma or COPD .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest that the compound has a reasonable absorption profile with moderate lipophilicity (logP ~ 2.48), which is conducive to oral bioavailability .
Potential Therapeutic Applications
Based on its biological activity, this compound may have applications in:
- Anti-inflammatory therapies : Targeting chronic inflammatory diseases.
- Antimicrobial treatments : Developing new antibiotics or antifungal agents.
Q & A
Q. What are the optimal synthetic routes for N'-[(3-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene-2-sulfonyl group to the tetrahydroquinoline core .
- Amidation : Formation of the ethanediamide linkage using activating agents like HATU or EDCI in anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates, followed by recrystallization for the final product .
Critical Step : Control reaction temperatures during sulfonation to avoid over-oxidation of the thiophene ring .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the tetrahydroquinoline and methoxyphenyl groups. Key shifts:
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydroquinoline core .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for this compound’s synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Predict transition states for sulfonation and coupling steps to identify energy barriers and ideal catalysts (e.g., Pd(PPh) vs. PdCl) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like COMSOL Multiphysics .
- AI-Driven Optimization : Train machine learning models on historical reaction data to recommend temperature/pH conditions for maximizing yield .
Q. How can researchers resolve contradictions in bioactivity data across experimental batches?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., purity of starting materials, stirring rate) affecting bioactivity .
- Statistical Analysis : Use ANOVA to compare bioassay results (e.g., IC values) across batches; outliers may indicate unaccounted impurities .
- Metabolite Profiling : LC-MS/MS to detect degradation products or byproducts interfering with biological assays .
Q. What strategies are effective for studying this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to receptors like kinase enzymes .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the active site of target proteins (e.g., sulfonyl group interactions with catalytic lysine residues) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
Methodological Answer:
Q. How to ensure reproducibility in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
